![molecular formula C11H11BrO3 B2448043 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran CAS No. 2219376-68-6](/img/structure/B2448043.png)
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Polymers : A study by Koca et al. (2012) detailed the synthesis and characterization of a novel polymer, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)], using 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran. They found the glass transition temperature (Tg) of this polymer to be 137°C and analyzed its thermal degradation kinetics (Koca, Kurt, Kırılmış, & Aydogdu, 2012).
Spectroscopic Studies : Khemalapure et al. (2019) performed experimental and theoretical spectroscopic studies on 5-Bromo-benzofuran-3-yl-acetic acid hydrazide (5BBAH). They used FT-IR, FT-Raman, NMR, UV-Vis spectral data, and DFT/B3LYP computations for their analysis (Khemalapure, Katti, Hiremath, Hiremath, Basanagouda, & Radder, 2019).
Chemical Reactions and Transformations
Domino Process to Benzofurans : Lu et al. (2007) described a CuI-catalyzed domino process that leads to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This process involves C-C bond formation and a subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Synthesis of Furan Derivatives : Rieke and Kim (2011) reported the synthesis of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide and its application for synthesizing 5-substituted furan derivatives. They achieved this via direct insertion of active zinc under mild conditions (Rieke & Kim, 2011).
Biological Applications
Antimicrobial Activities : Sanjeeva et al. (2021) synthesized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial activities against various bacterial strains. Their study highlights the potential use of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran in developing antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Biological Agents : Venkatesh et al. (2010) developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were then characterized and screened for their antimicrobial and analgesic activity (Venkatesh, Bodke, & Biradar, 2010).
properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11/h1-2,5,10-11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXYZJQLYCSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC3=C(O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran |
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